

biological activity comparison between "3-bromo-1-methanesulfonylazetidine" analogs

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Compound of Interest

Compound Name:

3-bromo-1methanesulfonylazetidine

Cat. No.:

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Comparative Biological Activity of Azetidine Analogs as Triple Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data comparing the biological activity of "3-bromo-1-methanesulfonylazetidine" and its close analogs is not readily available in published scientific literature. This guide, therefore, presents a comparative analysis of a well-researched class of azetidine derivatives, specifically 3-phenethylazetidine analogs, to illustrate the evaluation of biological activity within this compound family. The data and protocols provided are based on a study of these analogs as potential triple reuptake inhibitors for the treatment of depression.[1]

The azetidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Azetidine derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. This guide focuses on a series of 3-phenethylazetidine derivatives that have been synthesized and evaluated for their ability to inhibit the reuptake of three key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Imbalances in these neurotransmitters are implicated in the pathophysiology of depression, making triple reuptake inhibitors (TRIs) a promising therapeutic strategy.[1][2][3]



Data Presentation: In Vitro Potency of 3-Phenethylazetidine Analogs

The following table summarizes the in vitro biological activity of a selection of 3-phenethylazetidine derivatives against the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.

Compound ID	hSERT IC50 (nM)	hNET IC50 (nM)	hDAT IC50 (nM)
2a	1.8	3.2	15.6
2b	2.5	4.1	20.3
2c	1.5	2.8	12.1
2at	0.9	1.5	8.7

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3234-7.[1]

Compound 2at emerged as the most potent triple reuptake inhibitor among the series, with the lowest IC50 values for all three transporters.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 3-phenethylazetidine analogs.

Neurotransmitter Transporter Uptake Assay

This assay measures the ability of the synthesized compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective human transporters.

 Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).



- Radioligands: [3H]Serotonin, [3H]Norepinephrine, and [3H]Dopamine.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cell medium is removed, and the cells are washed with a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
 - The test compounds, diluted to various concentrations, are added to the wells and incubated for a predefined period (e.g., 10-30 minutes) at 37°C.
 - The corresponding radiolabeled neurotransmitter is then added to each well.
 - Uptake is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.
 - The reaction is terminated by rapid washing with ice-cold buffer to remove the extracellular radioligand.
 - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
 - The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Microsomal Stability Assay

This in vitro assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs).[4][5][6]

- Materials: Human or other species liver microsomes, NADPH regenerating system (cofactor for CYP enzymes), and the test compound.[4][6]
- Procedure:
 - The test compound (at a fixed concentration, e.g., 1 μM) is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[6]



- The metabolic reaction is initiated by the addition of the NADPH regenerating system.
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
- The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile),
 which also precipitates the proteins.[4]
- The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
- The rate of disappearance of the parent compound over time is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

hERG Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[7][8] Therefore, assessing a compound's activity on the hERG channel is a critical step in safety pharmacology.[9][10]

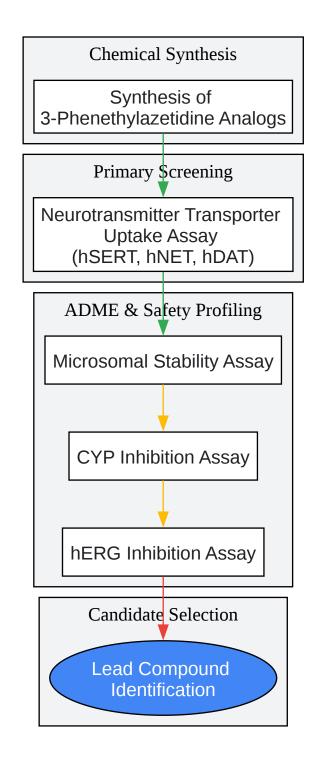
- Method: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[9][10]
- Procedure:
 - Cells expressing the hERG channel are cultured and prepared for electrophysiological recording.
 - A whole-cell patch-clamp configuration is established to measure the ionic current flowing through the hERG channels.
 - A specific voltage protocol is applied to the cell to elicit and measure the hERG tail current.
 [10]
 - After establishing a stable baseline current, the test compound is applied at various concentrations.



- The effect of the compound on the hERG current is measured, and the percentage of inhibition is calculated.
- The IC50 value for hERG inhibition is determined from the concentration-response curve.

Mandatory Visualizations Experimental Workflow for Evaluation of Azetidine Analogs



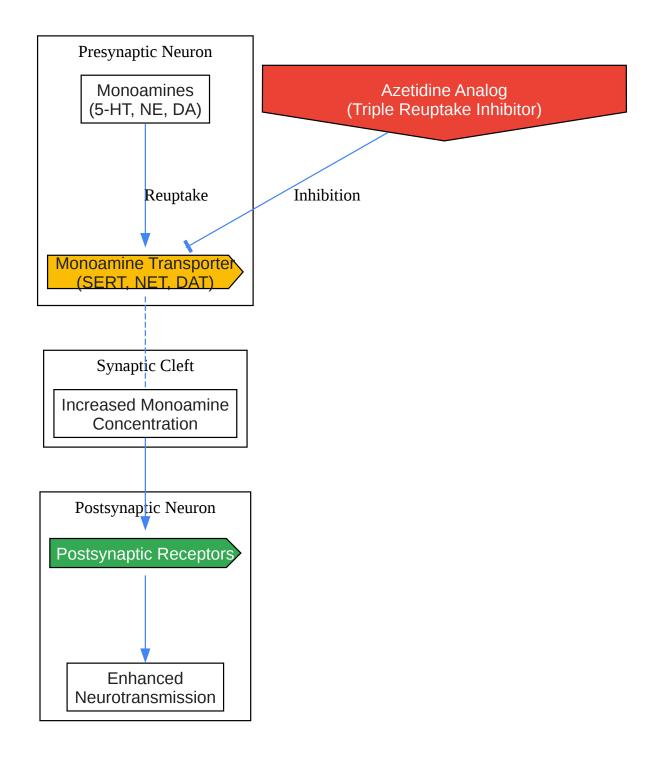


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Caption: Workflow for the discovery and evaluation of novel azetidine-based triple reuptake inhibitors.

Signaling Pathway: Monoamine Reuptake Inhibition





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Caption: Mechanism of action of azetidine-based triple reuptake inhibitors in the synaptic cleft.



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